

4-Bromo-1-chloro-2-isopropoxybenzene CAS number 637022-52-7

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Compound of Interest

Compound Name: 4-Bromo-1-chloro-2-isopropoxybenzene

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An In-depth Technical Guide to **4-Bromo-1-chloro-2-isopropoxybenzene** (CAS 637022-52-7)

Abstract

4-Bromo-1-chloro-2-isopropoxybenzene is a halogenated aromatic ether that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct functional handles—a bromine atom, a chlorine atom, and an isopropoxy group—provides medicinal chemists and material scientists with a powerful scaffold for constructing complex molecular architectures. The bromine site is primed for metal-catalyzed cross-coupling reactions, the chlorine offers a potential site for nucleophilic aromatic substitution, and the isopropoxy group sterically and electronically modulates the phenyl ring. This guide provides a comprehensive technical overview of its chemical properties, a robust and logical synthesis protocol, its strategic applications in research and development, and essential safety information for laboratory professionals.

Compound Identification and Physicochemical Profile

Clarity in identification is paramount in chemical synthesis. **4-Bromo-1-chloro-2-isopropoxybenzene** is defined by the CAS Registry Number 637022-52-7.^{[1][2]} It is important to distinguish this isomer from the structurally related 4-Bromo-2-chloro-1-isopropoxybenzene

(CAS 201849-21-0), where the positions of the chloro and isopropoxy substituents are reversed.^{[3][4]} All data and protocols herein pertain strictly to the 637022-52-7 isomer.

Key identifiers and properties are summarized below for rapid reference and verification.

Identifier	Value	Source
CAS Number	637022-52-7	[1][2]
IUPAC Name	4-bromo-1-chloro-2-(propan-2-yloxy)benzene	
Synonyms	4-bromo-1-chloro-2-isopropoxybenzene	
Molecular Formula	C ₉ H ₁₀ BrClO	[1]
Molecular Weight	249.53 g/mol	[1]
InChI Key	JJGQFOSYETWZLC-UHFFFAOYSA-N	
Canonical SMILES	<chem>CC(C)OC1=C(C=C(C=C1)Br)Cl</chem>	[3]
Physical Form	Liquid	
Typical Purity	≥97-98%	[1]
Storage	Store sealed in a dry environment at room temperature.	

A Validated Approach to Synthesis: The Williamson Etherification Route

While industrial-scale synthesis protocols are often proprietary, a reliable and fundamentally sound method for preparing **4-Bromo-1-chloro-2-isopropoxybenzene** is the Williamson ether synthesis. This classic reaction provides a high-yielding and clean pathway from a readily available phenolic precursor. The causality of this choice rests on the high nucleophilicity of the

phenoxide ion and the efficient S_N2 displacement on the secondary carbon of an isopropyl halide.

Mechanistic Rationale

The synthesis proceeds in two conceptual steps:

- **Deprotonation:** A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic hydroxyl group of the starting material, 4-bromo-1-chloro-2-phenol. This in-situ formation of the potassium phenoxide is critical, as the resulting anion is a far more potent nucleophile than the neutral phenol. The choice of K₂CO₃ is strategic; it is strong enough to effect deprotonation, yet mild enough to prevent side reactions, and its insolubility in some organic solvents can help drive the reaction to completion.
- **Nucleophilic Substitution (S_N2):** The generated phenoxide attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). This concerted, one-step displacement reaction forms the desired ether linkage and a halide salt byproduct. A polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation (K⁺) without solvating the nucleophile, thereby maximizing its reactivity.

Proposed Laboratory-Scale Protocol

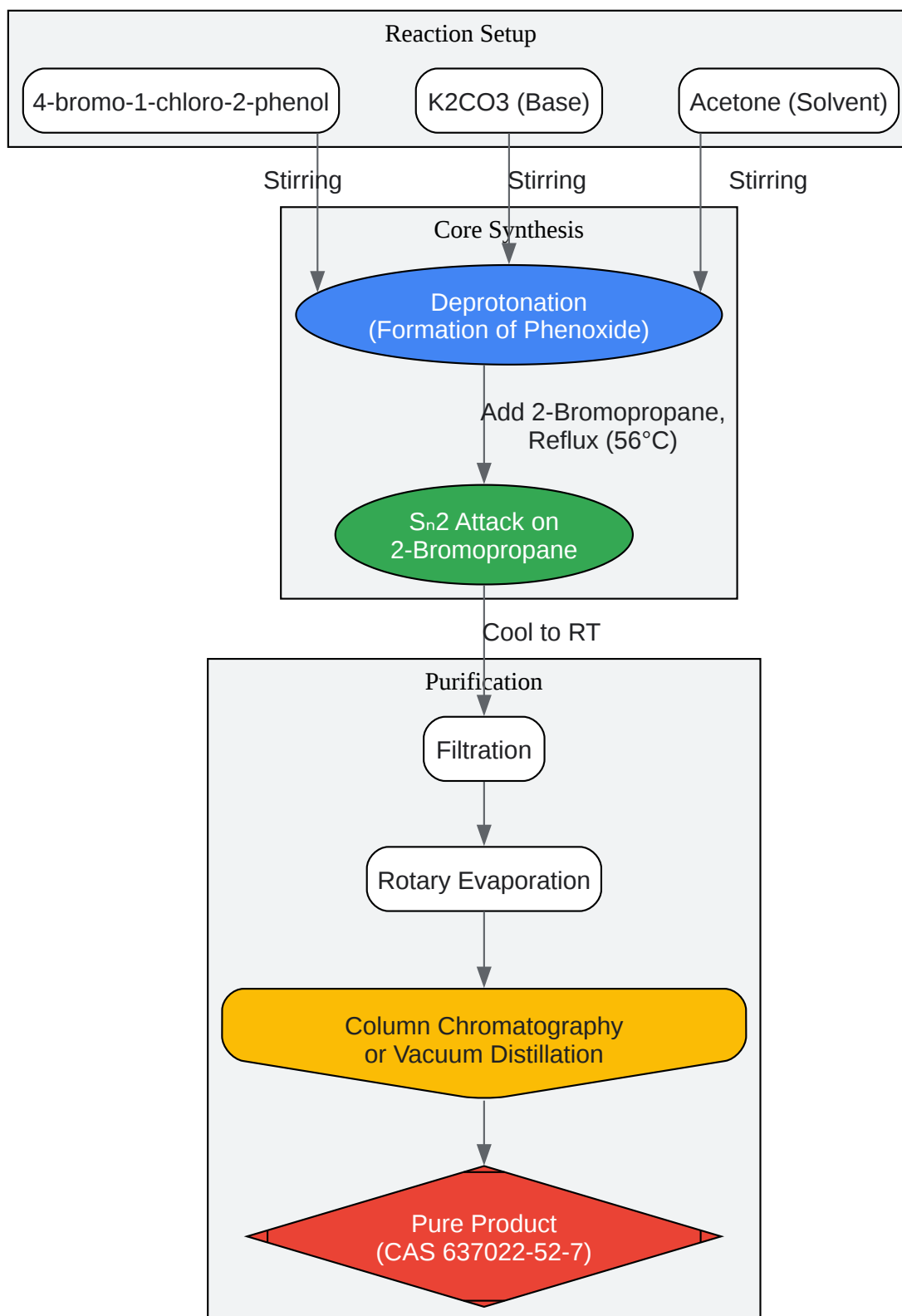
Starting Material: 4-bromo-1-chloro-2-phenol Reagents: 2-bromopropane, Anhydrous Potassium Carbonate (K₂CO₃), Acetone (anhydrous)

Step-by-Step Procedure:

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-chloro-2-phenol (1.0 eq).
- **Reagent Addition:** Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to create a slurry (approx. 0.2 M concentration relative to the phenol).
- **Alkylation:** While stirring vigorously, add 2-bromopropane (1.2 eq) to the mixture via syringe.
- **Reaction:** Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.

- **Workup:** After cooling to room temperature, filter the reaction mixture to remove the solid K_2CO_3 and potassium bromide byproduct. Wash the solid cake with a small amount of acetone.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. The resulting oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure **4-bromo-1-chloro-2-isopropoxybenzene**.

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for **4-Bromo-1-chloro-2-isopropoxybenzene**.

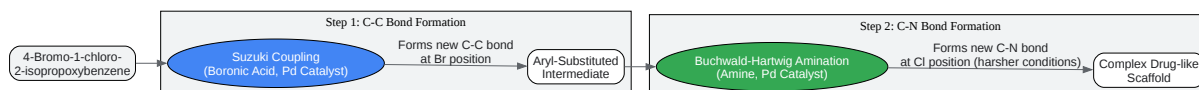
Strategic Applications in Research and Drug Development

The utility of **4-Bromo-1-chloro-2-isopropoxybenzene** stems from its capacity to undergo selective, sequential chemical modifications, making it a valuable intermediate.[5][6] The differential reactivity of its functional groups allows for controlled and predictable synthetic transformations.

- **Cross-Coupling Reactions (Br site):** The carbon-bromine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular frameworks.
- **Nucleophilic Aromatic Substitution (Cl site):** While less reactive than the bromine in cross-coupling, the chlorine atom can be displaced by strong nucleophiles under forcing conditions (high temperature/pressure), a process activated by the electron-withdrawing nature of the adjacent halogens.
- **Scaffold Modification:** The isopropoxy group provides steric bulk and influences the electronic nature of the ring, which can be crucial for tuning the pharmacological properties (e.g., solubility, metabolic stability, receptor binding) of a target molecule.

Conceptual Synthesis Pathway

The following diagram illustrates a hypothetical, yet chemically logical, pathway where **4-Bromo-1-chloro-2-isopropoxybenzene** is used as a starting scaffold to build a more complex, drug-like molecule.



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Caption: Conceptual use as a scaffold in multi-step organic synthesis.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper handling of **4-Bromo-1-chloro-2-isopropoxybenzene** is essential. While a full chemical safety assessment is not publicly available, data from suppliers and structurally similar compounds provide a basis for safe laboratory practices.^[7]

Safety Aspect	Recommendation	Reference
GHS Signal Word	Warning	
Personal Protective Equipment (PPE)	Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.	[8]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid ingestion and inhalation.	[8]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.	[8]
First Aid (Eyes)	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.	[8]
First Aid (Skin)	Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.	[8]

First Aid (Ingestion)	Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.	[8]
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First Aid (Inhalation)	Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.	[8]
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Conclusion

4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7) is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined reactive sites allow for predictable and selective transformations, enabling the efficient construction of novel and complex molecules. Understanding its properties, synthesis, and reactive potential empowers scientists to leverage this building block to its fullest extent, accelerating the development of next-generation chemical entities.

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